(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, or tBOC-MBP, is a cyclic acid molecule that is commonly used as a reagent in organic synthesis and in laboratory experiments. It has a wide range of applications in the pharmaceutical and chemical industries, and is also used in research and development in the areas of biochemistry and pharmacology.
Scientific Research Applications
Molecular Synthesis and Structural Analysis
One study focused on the structural analysis of a related compound, showcasing its potential in molecular synthesis and the study of intermolecular interactions, which are crucial for developing new pharmaceuticals and materials (Rajalakshmi et al., 2013). The detailed understanding of such compounds' crystal structures aids in drug design and the development of materials with specific properties.
Polymer Science
Research into the synthesis and properties of polymers based on bis(ether-carboxylic acid) derivatives shows the relevance of similar compounds in creating new materials with high thermal stability and solubility in polar solvents. These materials have applications in coatings, adhesives, and films, contributing to various industries from electronics to biomedicine (Hsiao et al., 2000).
Catalysis and Chemical Transformations
Compounds with tert-butoxycarbonyl and pyrrolidine motifs have been explored for their catalytic roles in chemical transformations. For instance, studies on nickel complexes with related ligand structures highlight their potential in catalyzing ethylene oligomerization, indicating applications in polymer production and industrial chemistry (Kermagoret & Braunstein, 2008).
Medicinal Chemistry
Investigations into neuraminidase inhibitors for treating influenza reveal the significance of pyrrolidine carboxylic acids in developing potent antiviral agents. These studies demonstrate the compound's potential as a scaffold in designing drugs targeting viral enzymes, thus contributing to antiviral drug development (Wang et al., 2001).
properties
IUPAC Name |
(2S,4R)-4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUPMRYVHHJQL-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376018 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959578-52-0 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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